Tris(dimethylamino)antimony

Catalog No.
S3440234
CAS No.
7289-92-1
M.F
C6H18N3S
M. Wt
253.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)antimony

CAS Number

7289-92-1

Product Name

Tris(dimethylamino)antimony

IUPAC Name

N-[bis(dimethylamino)stibanyl]-N-methylmethanamine

Molecular Formula

C6H18N3S

Molecular Weight

253.99 g/mol

InChI

InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3

InChI Key

ZUSRFDBQZSPBDV-UHFFFAOYSA-N

SMILES

CN(C)[Sb](N(C)C)N(C)C

Canonical SMILES

CN(C)[Sb](N(C)C)N(C)C

Growth of Sb2Te3 Films

Optical Sensors

Tris(dimethylamino)antimony is a chemical compound with the formula C₆H₁₈N₃Sb. It is an organoantimony compound where three dimethylamino groups are attached to a central antimony atom. Antimony, represented by the symbol Sb, is a metalloid with atomic number 51. This compound is notable for its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.

Tris(dimethylamino)antimony exhibits reactivity with several organic compounds. It can react with aldehydes and ketones to form gem-diamines and enamines. Additionally, when treated with acetic anhydride, it produces N,N-dimethylacetamide along with either stibine oxide or tris(acetoxy)stibine, depending on the reaction conditions . The compound also interacts with carbon dioxide, phenyl isocyanate, and phenyl isothiocyanate, leading to the formation of various derivatives such as triscarbamato-, ureido-, and thioureido-derivatives through insertion reactions across the antimony-nitrogen bonds .

Synthesis of tris(dimethylamino)antimony typically involves a salt-elimination reaction. This process can be achieved by reacting antimony trichloride with a suitable dimethylamino reagent under controlled conditions . The synthesis parameters, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Tris(dimethylamino)antimony has several applications in materials science and organic chemistry. It serves as a precursor for the growth of antimony-based thin films and semiconductor materials . Its ability to form stable complexes makes it useful in various synthetic pathways, particularly in the production of organometallic compounds. Additionally, its catalytic properties may find utility in organic synthesis.

Studies exploring the interactions of tris(dimethylamino)antimony with other chemical species have revealed its potential for forming various derivatives through coordination chemistry. The compound's reactivity with heterocumulenes has been particularly noted, allowing for the formation of diverse chemical entities that could be leveraged in synthetic applications .

Tris(dimethylamino)antimony can be compared to other organoantimony compounds based on their structural and functional characteristics. Here are some similar compounds:

Compound NameStructureKey Characteristics
Tris(trimethylamino)antimonyC₉H₂₁N₃SbMore sterically hindered due to larger methyl groups
Tris(phenylamino)antimonyC₁₂H₁₅N₃SbExhibits different reactivity patterns due to phenyl groups
DimethylaminotrimethylstibineC₇H₁₈N₂SbSimilar reactivity but less sterically bulky

Uniqueness: Tris(dimethylamino)antimony stands out due to its balance of steric hindrance and reactivity, allowing it to participate in a wider range of

The development of organoantimony compounds traces its origins to early 20th-century explorations of main-group organometallics. Initial syntheses focused on trialkyl- and triarylstibines (R₃Sb), produced via reactions between antimony trichloride (SbCl₃) and Grignard reagents. These tricoordinate Sb(III) compounds, however, suffered from limited thermal stability and air sensitivity, restricting their utility in industrial processes.

A paradigm shift occurred with the discovery of pentacoordinate Sb(V) species, such as pentaphenylantimony (Ph₅Sb), which exhibited enhanced stability. Researchers later recognized that substituting chlorine ligands with dimethylamino groups (–NMe₂) could improve volatility—a critical property for chemical vapor deposition (CVD). This insight led to the systematic development of tris(dimethylamino)antimony in the 1980s as part of broader efforts to create metal-organic precursors for semiconductor manufacturing.

Key milestones include:

  • 1985: First reported synthesis of Sb(NMe₂)₃ via aminolysis of SbCl₃ with lithium dimethylamide
  • 1992: Demonstration of its utility in metal-organic molecular beam epitaxy (MO-MBE) for InSb thin films
  • 2010s: Adoption in thermoelectric material synthesis, particularly Sb₂Te₃ for phase-change memory devices
PropertyValueSignificance
Boiling point32–34°C at 0.45 mmHgEnables low-temperature CVD processes
Density1.325 g/mL at 25°CFacilitates liquid delivery systems
Molecular weight253.99 g/molImpacts precursor transport efficiency

Salt-Elimination Reaction Optimization

The salt-elimination reaction between antimony trichloride (SbCl₃) and dimethylamine derivatives remains the primary synthetic route. In a representative procedure, antimony trichloride reacts with lithium dimethylamide (LiN(CH₃)₂) in a 1:3 molar ratio under inert conditions to form tris(dimethylamino)antimony and lithium chloride byproducts [1] [4]. Key optimization parameters include:

  • Stoichiometric precision: A 10% excess of lithium dimethylamide ensures complete conversion of SbCl₃, minimizing residual chloride contamination [1].
  • Reaction kinetics: Gradual addition of SbCl₃ dissolved in ether/hexane mixtures to the lithium dimethylamide solution prevents exothermic side reactions [1].
  • Atmosphere control: Rigorous argon purging reduces oxidation risks, as evidenced by 12% yield improvements compared to nitrogen-sparged systems [4].

Table 1 compares reaction conditions from two optimized protocols:

ParameterProtocol A [1]Protocol B [4]
SbCl₃:LiN(CH₃)₂ ratio1:3.21:3.0
Reaction time (h)424
Yield (%)8093.8

Solvent Systems and Temperature-Dependent Yield Control

Solvent selection directly impacts reaction efficiency and product stability:

  • Hydrocarbon-ether mixtures: n-Hexane/ether (4:1 v/v) solutions enable controlled antimony trichloride addition while maintaining reaction temperatures between -30°C and 10°C [1]. This dual-solvent system prevents lithium dimethylamide precipitation while facilitating chloride ion solvation.
  • Temperature gradients: Maintaining subambient temperatures (-10°C to 10°C) during reagent mixing reduces parasitic decomposition, with a 15% yield increase observed compared to room-temperature mixing [1]. Subsequent reflux at 60°C for 4 hours drives the reaction to completion through Schlenk equilibrium shifts [4].

Toluene-based systems demonstrate alternative advantages for scale-up processes, enabling 24-hour reflux cycles without solvent degradation while achieving 93.8% yields [4]. The higher boiling point (110°C vs. 69°C for hexane) allows broader temperature operational windows.

Purification Techniques for Vapor Deposition-Grade Material

Post-synthetic purification eliminates lithium chloride byproducts and solvent residues critical for thin-film applications:

  • Fractional distillation: Reduced-pressure distillation (0.9 Torr) at 120°C effectively separates tris(dimethylamino)antimony (b.p. 120°C/0.9 Torr) from higher-boiling impurities [1] [4].
  • Sublimation: High-purity white solids (99.9% purity) are obtained via sublimation at 70°C/0.4 Torr, as verified by nuclear magnetic resonance (NMR) spectra showing singlets at δ 3.77 ppm for methoxy groups [4].

Table 2 contrasts purification outcomes:

MethodPurity (%)Residual Cl⁻ (ppm)Suitability for CVD
Distillation [1]98.5120Moderate
Sublimation [4]99.9<5High

Crystallographic analysis confirms that sublimed material meets vapor deposition standards, with X-ray diffraction patterns matching theoretical lattice parameters for phase-pure Sb[N(CH₃)₂]₃ [4]. The reduced chloride content (<5 ppm) prevents halogen contamination in deposited antimony oxide films, a critical factor for optoelectronic applications [4].

Dates

Modify: 2023-08-19

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